1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine
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Overview
Description
1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine is a complex organic compound that belongs to the family of phenoxazines. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
Preparation Methods
The synthesis of 1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine involves multiple steps, starting from the basic phenoxazine scaffold. The synthetic routes typically include:
Cyclization Reactions: The formation of the benzoxazino ring system through cyclization reactions involving appropriate precursors.
Chlorination: Introduction of the chlorine atom at the specified position using chlorinating agents under controlled conditions.
Oxidation: Oxidation of the phenoxazine core to introduce the oxo group.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group to hydroxyl or other functional groups.
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including antioxidant and anti-inflammatory activities.
Industry: Utilized in the development of organic light-emitting diodes and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine can be compared with other phenoxazine derivatives such as:
Phenoxazine: The parent compound with a simpler structure.
Actinomycin D: A well-known phenoxazine derivative with strong antitumor properties.
Phenothiazine: A structurally similar compound with applications in medicine and industry.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties.
Properties
CAS No. |
116441-17-9 |
---|---|
Molecular Formula |
C18H9ClN2O3 |
Molecular Weight |
336.7 g/mol |
IUPAC Name |
1-chloro-7-oxido-[1,4]benzoxazino[2,3-b]phenoxazin-7-ium |
InChI |
InChI=1S/C18H9ClN2O3/c19-10-4-3-7-15-18(10)20-11-8-17-13(9-16(11)24-15)21(22)12-5-1-2-6-14(12)23-17/h1-9H |
InChI Key |
QYLGKIJYJYEFJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)[N+](=C3C=C4C(=NC5=C(O4)C=CC=C5Cl)C=C3O2)[O-] |
Origin of Product |
United States |
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